4-Chloro-3-fluorobenzenesulfonamide
Description
Significance of Sulfonamide Scaffolds in Modern Organic Chemistry
The sulfonamide functional group (-SO₂NH₂) is a highly valued scaffold in modern organic chemistry, primarily due to its prevalence in a wide array of biologically active compounds. fluorine1.runih.gov This structural motif is a key component in numerous therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. fluorine1.rujustia.com The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, along with its chemical stability and the tetrahedral geometry of the sulfur atom, allows for specific and strong interactions with biological targets. justia.com The ease of synthesis and the ability to introduce a wide variety of substituents on the nitrogen and the aromatic ring make sulfonamides a versatile platform for drug discovery and the creation of chemical libraries with diverse structures. google.com
The Strategic Role of Halogen Substituents in Aromatic Systems
The incorporation of halogen atoms, such as chlorine and fluorine, into aromatic systems is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule. rsc.orgchemrxiv.org Halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. rsc.org Fluorine, in particular, is often used to block metabolic sites and can alter the acidity of nearby functional groups. google.com Chlorine, being more lipophilic, can enhance membrane permeability and participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding. chemrxiv.org The specific placement of halogens on an aromatic ring can, therefore, fine-tune the properties of a molecule for optimal therapeutic effect. rsc.org
Positioning of 4-Chloro-3-fluorobenzenesulfonamide within Contemporary Chemical Research
This compound is positioned within contemporary chemical research primarily as a building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive sulfonamide group and a di-halogenated aromatic ring, makes it a valuable starting material in drug discovery programs. The presence of both chloro and fluoro substituents offers a unique electronic and steric profile that can be exploited in the design of novel therapeutic agents. While extensive research dedicated solely to this compound is limited, its availability from commercial suppliers underscores its utility as a readily accessible intermediate for creating diverse chemical libraries aimed at identifying new biologically active compounds.
Chemical Identity and Properties
A clear understanding of the physical and chemical properties of this compound and its key precursor is fundamental to its application in synthesis.
Physical and Chemical Properties
| Property | This compound | 3-Chloro-4-fluorobenzenesulfonyl chloride |
| Molecular Formula | C₆H₅ClFNO₂S | C₆H₃Cl₂FO₂S |
| Molecular Weight | 209.63 g/mol | 229.06 g/mol sigmaaldrich.com |
| CAS Number | 942035-78-1 bldpharm.com | 91170-93-3 sigmaaldrich.com |
| Appearance | Solid (predicted) | Liquid thermofisher.com |
| Boiling Point | Not available | 104-105 °C/1 mmHg sigmaaldrich.com |
| Melting Point | Not available | Not available |
| Density | Not available | 1.610 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | Not available | n20/D 1.552 sigmaaldrich.com |
Synthesis and Elucidation
The synthesis of this compound is a straightforward process starting from its corresponding sulfonyl chloride.
Synthesis of this compound
The primary method for the synthesis of this compound involves the reaction of its precursor, 3-chloro-4-fluorobenzenesulfonyl chloride, with ammonia (B1221849). This is a standard and well-established method for the formation of primary sulfonamides. researchgate.net
Reaction Scheme:
The reaction is typically carried out by treating the sulfonyl chloride with an excess of aqueous or anhydrous ammonia. The excess ammonia serves both as the reactant and as a base to neutralize the hydrochloric acid byproduct.
The precursor, 3-chloro-4-fluorobenzenesulfonyl chloride, is commercially available. Its synthesis generally involves the chlorosulfonation of 2-chloro-1-fluorobenzene.
Spectroscopic Characterization
While specific, published, peer-reviewed spectroscopic data for this compound is not widely available, its structure can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the chloro and fluoro substituents. The protons of the -NH₂ group would appear as a broad singlet.
¹³C NMR would reveal the expected number of signals for the carbon atoms in the benzene (B151609) ring, with the carbon atoms attached to the halogens and the sulfonyl group showing characteristic shifts.
¹⁹F NMR would display a singlet corresponding to the single fluorine atom on the aromatic ring.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the sulfonamide group (typically in the region of 3300-3400 cm⁻¹), the S=O stretching vibrations (around 1350 and 1160 cm⁻¹), and bands corresponding to the C-Cl and C-F bonds.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show the loss of the SO₂NH₂ group and other characteristic fragments of the halogenated benzene ring.
Applications in Scientific Research
The primary application of this compound in scientific research is as a versatile building block for the synthesis of more elaborate molecules, particularly in the field of medicinal chemistry.
Role as a Synthetic Intermediate
The presence of the sulfonamide group allows for further functionalization, for example, through N-alkylation or N-arylation, to produce a wide range of secondary and tertiary sulfonamides. These derivatives can then be screened for various biological activities. The specific substitution pattern of the aromatic ring, with a chlorine atom at position 4 and a fluorine atom at position 3, provides a unique template for structure-activity relationship (SAR) studies. Researchers can systematically modify other parts of the molecule to investigate how these changes, in combination with the fixed halogen pattern, affect biological activity.
For instance, derivatives of similar halogenated sulfonamides have been investigated for their potential as antibacterial and anticancer agents. nih.govbiotech-asia.org The 4-chloro-3-fluoro substitution pattern could lead to compounds with novel biological profiles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKAKLSLWSJYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401294022 | |
| Record name | 4-Chloro-3-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942035-78-1 | |
| Record name | 4-Chloro-3-fluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942035-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparation Routes for 4 Chloro 3 Fluorobenzenesulfonamide
Classical and Contemporary Approaches to the Synthesis of 4-Chloro-3-fluorobenzenesulfonamide
The primary approaches to synthesizing this compound first involve the preparation of the sulfonyl chloride intermediate, followed by its reaction with an amine source. The methodologies for obtaining the precursor vary in their starting materials and reaction pathways, offering flexibility in synthetic design.
The critical intermediate, 4-chloro-3-fluorobenzenesulfonyl chloride, can be prepared through several distinct routes, including direct electrophilic substitution, halogen exchange, or multi-step sequences starting from substituted anilines or benzoic acids.
A direct method for synthesizing halogenated benzenesulfonyl chlorides is the electrophilic chlorosulfonation of a corresponding aromatic precursor. In the case of 4-chloro-3-fluorobenzenesulfonyl chloride, the starting material is 1-chloro-2-fluorobenzene (B165100). nih.govnist.govsigmaaldrich.com This reaction typically involves treating the substituted benzene (B151609) with chlorosulfonic acid.
The reaction proceeds via a typical electrophilic aromatic substitution mechanism. stackexchange.com Two equivalents of chlorosulfonic acid are generally required; one molecule protonates the other, leading to the formation of the highly electrophilic species, SO₂Cl⁺. reddit.com This electrophile then attacks the aromatic ring of 1-chloro-2-fluorobenzene. The directing effects of the existing halogen substituents guide the position of the incoming sulfonyl chloride group. The fluorine atom is an ortho, para-director, while the chlorine atom is also an ortho, para-director. The substitution occurs predominantly at the position para to the fluorine atom and meta to the chlorine atom, yielding the desired 4-chloro-3-fluorobenzenesulfonyl chloride product.
| Reaction Step | Starting Material | Reagent(s) | Key Intermediate/Electrophile | Product |
| Chlorosulfonation | 1-Chloro-2-fluorobenzene | Chlorosulfonic acid (ClSO₃H) | Chlorosulfonium cation (SO₂Cl⁺) | 4-Chloro-3-fluorobenzenesulfonyl chloride |
An alternative strategy for forming substituted benzenesulfonyl chlorides involves modifying the halogen substituents on a pre-existing aromatic sulfonyl chloride ring. This can be achieved through halogen exchange (Halex) reactions. For instance, a precursor such as 3,4-dichlorobenzenesulfonyl chloride could potentially undergo nucleophilic aromatic substitution to replace one of the chlorine atoms with fluorine.
This transformation is typically accomplished using a fluoride salt, such as potassium fluoride (KF), often in a high-boiling polar aprotic solvent like sulfolane and sometimes aided by a phase-transfer catalyst. google.com The success of this reaction depends on the activation of the ring towards nucleophilic attack. While less common for this specific isomer, the principle of halogen exchange remains a viable synthetic tool in the preparation of fluorinated aromatic compounds.
| Reaction Type | Example Precursor | Reagent(s) | Catalyst (Optional) | Potential Product |
| Halogen Exchange | 3,4-Dichlorobenzenesulfonyl chloride | Potassium Fluoride (KF) | Phase-transfer catalyst (e.g., tris(3,6,9-trioxadecyl) amine) google.com | 4-Chloro-3-fluorobenzenesulfonyl chloride |
More intricate, multi-step synthetic routes can provide access to 4-chloro-3-fluorobenzenesulfonyl chloride from other functionalized precursors, such as substituted anilines, which are often derived from the corresponding benzoic acids. A common and effective method is a variation of the Sandmeyer reaction.
This process typically begins with the diazotization of an appropriately substituted aniline, in this case, 4-chloro-3-fluoroaniline. The aniline is treated with a source of nitrous acid (commonly generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. This highly reactive intermediate is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst. orgsyn.org This sequence effectively replaces the amino group with a sulfonyl chloride group, yielding 4-chloro-3-fluorobenzenesulfonyl chloride. orgsyn.org
| Reaction Sequence | Starting Material | Reagents | Intermediate | Product |
| 1. Diazotization | 4-Chloro-3-fluoroaniline | NaNO₂, HCl (aq) | 4-Chloro-3-fluorobenzenediazonium chloride | 4-Chloro-3-fluorobenzenesulfonyl chloride |
| 2. Sulfonylation | SO₂, CuCl |
Once the 4-chloro-3-fluorobenzenesulfonyl chloride precursor has been synthesized, the final step is the formation of the sulfonamide bond through an amination reaction.
The conversion of 4-chloro-3-fluorobenzenesulfonyl chloride to this compound is a standard nucleophilic substitution reaction. chemicalbook.com The sulfonyl chloride is treated with a source of ammonia (B1221849), such as aqueous or anhydrous ammonia, or a primary or secondary amine. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride ion as a leaving group and the formation of the stable sulfur-nitrogen bond, resulting in the desired this compound. biosynth.com
| Reaction | Substrate | Reagent | Product |
| Amination | 4-Chloro-3-fluorobenzenesulfonyl chloride | Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH) | This compound |
Amination Reactions for Sulfonamide Formation
Optimizing Reaction Conditions for Yield and Purity
The synthesis of this compound typically proceeds from its precursor, 4-chloro-3-fluorobenzenesulfonyl chloride. The conversion of a sulfonyl chloride to a sulfonamide is a well-established nucleophilic substitution reaction, generally involving ammonia or an ammonium salt. However, maximizing the yield and ensuring high purity of the final product necessitates careful optimization of several key reaction parameters.
The following table outlines typical variables and their impact on the synthesis of benzenesulfonamides from sulfonyl chlorides, a process directly applicable to the preparation of this compound.
| Parameter | Condition | Rationale and Impact on Yield/Purity |
| Amine Source | Anhydrous Ammonia, Ammonium Hydroxide, Ammonium Salts | Ammonium hydroxide is common, but controlling its concentration is key to preventing hydrolysis. Anhydrous ammonia in an organic solvent can lead to higher yields by minimizing water-related side reactions. |
| Solvent | Dichloromethane, Tetrahydrofuran (THF), Acetonitrile | The solvent must dissolve the sulfonyl chloride without reacting with it. A biphasic system may be used with a phase-transfer catalyst to improve reaction rates between the organic-soluble sulfonyl chloride and aqueous ammonia. |
| Temperature | 0°C to Room Temperature | The initial addition of the amine is often performed at lower temperatures (e.g., 0°C) to control the exothermicity of the reaction. Allowing the reaction to slowly warm to room temperature ensures completion without promoting side reactions. |
| Reaction Time | 1 to 24 hours | Monitoring by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the point of maximum conversion and avoid product degradation over extended periods. |
| Base/Acid Scavenger | Excess Ammonia, Pyridine, Triethylamine | When using ammonium salts (e.g., NH₄Cl), a non-nucleophilic base is required to liberate free ammonia in situ. When using ammonia directly, it serves as both the nucleophile and the acid scavenger for the HCl generated. |
By systematically adjusting these conditions, chemists can significantly enhance the isolated yield and purity of this compound, reducing the need for extensive downstream purification.
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern organic synthesis emphasizes the development of more efficient, selective, and environmentally benign methods. The preparation of this compound and its precursors can benefit from these advanced strategies.
Catalytic Synthesis Approaches (e.g., metal-catalyzed cross-coupling leading to precursors)
While the direct sulfonation of 1-chloro-2-fluorobenzene is a primary route to the precursor, catalytic methods offer alternative and potentially more versatile strategies. Metal-catalyzed cross-coupling reactions, for example, are powerful tools for forming carbon-sulfur bonds. A relevant approach involves the palladium-catalyzed coupling of an aryl halide or boronic acid with a sulfur-containing reagent.
For instance, a precursor like 4-chloro-3-fluorobenzeneboronic acid could be coupled with a sulfur dioxide surrogate, such as DABSO (the adduct of DABCO and SO₂), in a palladium-catalyzed reaction to form a sulfinate intermediate. nih.gov This sulfinate can then be converted to the desired sulfonamide. This redox-neutral, phosphine-free transformation represents a significant advancement over traditional methods that may require harsh oxidizing conditions. nih.gov
The table below illustrates a conceptual catalytic cycle for synthesizing a precursor to the target sulfonamide.
| Step | Description | Catalyst/Reagent Example |
| 1. Oxidative Addition | An aryl halide (e.g., 1-bromo-4-chloro-3-fluorobenzene) adds to a low-valent metal catalyst. | Pd(0) complex |
| 2. Insertion | A sulfur dioxide source inserts into the aryl-metal bond. | SO₂ or DABSO |
| 3. Reductive Elimination | The resulting arylsulfonyl-metal complex undergoes reductive elimination to form an arylsulfonyl halide. | - |
| 4. Amination | The arylsulfonyl halide is subsequently reacted with an amine source to yield the final sulfonamide. | NH₃ |
This catalytic approach allows for the late-stage introduction of the sulfonyl group, a valuable strategy in medicinal chemistry for the rapid synthesis of analogues. acs.org
One-Pot and Cascade Reactions in Benzenesulfonamide Synthesis
One such advanced method involves the conversion of aromatic acids directly to sulfonamides. acs.org This process utilizes copper catalysis to convert an aromatic acid to a sulfonyl chloride in situ, which is then aminated in the same reaction vessel. acs.org This avoids the isolation of the often-unstable sulfonyl chloride intermediate. Another strategy involves the in situ generation of isocyanatobenzenesulfonamide species which are then trapped by amines to form ureido-containing benzenesulfonamides in a one-pot fashion. acs.org These methods represent a significant step towards more efficient and "green" chemical manufacturing. tandfonline.com
Regioselective Synthesis Control in Halogenated Aromatic Systems
The synthesis of this compound inherently depends on controlling the position of the substituents on the aromatic ring. The regioselectivity of the key sulfonation step is governed by the directing effects of the halogen atoms already present on the benzene ring. In the case of the precursor 1-chloro-2-fluorobenzene, both the fluorine and chlorine atoms are ortho-, para-directors for electrophilic aromatic substitution.
The challenge lies in introducing the sulfonyl group at the C4 position, which is para to the fluorine and meta to the chlorine.
Fluorine: Strongly activating (relative to other halogens) and ortho-, para-directing. It directs incoming electrophiles to the positions ortho and para to itself.
Chlorine: Deactivating but also ortho-, para-directing.
The sulfonation of 1-chloro-2-fluorobenzene will yield a mixture of isomers. The major product is often determined by a combination of electronic and steric effects. The position para to the fluorine (C4) is sterically accessible and electronically activated. The position ortho to fluorine and meta to chlorine (C3) is less favored. Achieving high regioselectivity for the desired 4-sulfonyl product over other isomers, such as the 5-sulfonyl product, requires precise control over reaction conditions like temperature and the nature of the sulfonating agent (e.g., chlorosulfonic acid vs. SO₃). In some cases, a specific isomer may need to be synthesized through a multi-step sequence involving blocking groups or a nucleophilic aromatic substitution strategy to ensure unambiguous placement of the functional groups. The development of synthetic methods that allow for the selective functionalization of specific C-H bonds is an active area of research that promises to provide more direct and efficient routes to such specific substitution patterns. mdpi.comacs.org
Chemical Transformations and Derivatization Studies
Reactions Involving the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a key reactive center in 4-Chloro-3-fluorobenzenesulfonamide, offering multiple avenues for structural modification. The presence of acidic protons on the nitrogen atom and its nucleophilic character after deprotonation are central to its reactivity.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the sulfonamide can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are typically carried out in the presence of a base to deprotonate the sulfonamide, thereby increasing its nucleophilicity.
N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved using various alkylating agents such as alkyl halides. The reaction of a related compound, 4-chlorobenzenesulfonamide, with ethyl iodide, benzyl chloride, and 4-chlorobenzyl chloride in the presence of sodium hydride (NaH) in dimethylformamide (DMF) affords the corresponding N-alkylated and N,N-dialkylated products. This methodology can be extrapolated for the N-alkylation of this compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 4-Chlorobenzenesulfonamide | Ethyl Iodide | NaH | DMF | N-Ethyl-4-chlorobenzenesulfonamide |
| 4-Chlorobenzenesulfonamide | Benzyl Chloride | NaH | DMF | N-Benzyl-4-chlorobenzenesulfonamide |
N-Acylation: N-acylation introduces an acyl group to the sulfonamide nitrogen, typically using acyl chlorides or acid anhydrides as acylating agents. These reactions are often performed in the presence of a base like pyridine, which also acts as a catalyst. A general method for the N-acylation of sulfonamides involves their reaction with N-acylbenzotriazoles in the presence of sodium hydride, which has been shown to produce N-acylsulfonamides in high yields.
| Sulfonamide | Acylating Agent | Base | Product |
| This compound | Acetyl Chloride | Pyridine | N-Acetyl-4-chloro-3-fluorobenzenesulfonamide |
| This compound | Benzoyl Chloride | Pyridine | N-Benzoyl-4-chloro-3-fluorobenzenesulfonamide |
Formation of Sulfonylurea and Related Derivatives
Sulfonylureas are an important class of compounds, and their synthesis from sulfonamides is a well-established transformation. The reaction typically involves the treatment of the sulfonamide with an isocyanate. The nitrogen atom of the sulfonamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.
A common route to sulfonylureas involves the reaction of a sulfonamide with an appropriate isocyanate in the presence of a base. For instance, the synthesis of various sulfonylurea derivatives has been achieved by reacting sulfonamides with isocyanates generated in situ or used directly.
| Sulfonamide | Isocyanate | Product |
| This compound | Phenyl isocyanate | N-((4-Chloro-3-fluorophenyl)sulfonyl)-N'-phenylurea |
| This compound | Methyl isocyanate | N-((4-Chloro-3-fluorophenyl)sulfonyl)-N'-methylurea |
Reactivity of the Sulfonamide Nitrogen
The reactivity of the sulfonamide nitrogen is dictated by its acidic protons and its ability to act as a nucleophile. The pKa of the sulfonamide protons is typically in the range of 10-11, allowing for deprotonation by moderately strong bases. The resulting sulfonamidate anion is a potent nucleophile that can participate in a variety of substitution and addition reactions. The lone pair of electrons on the nitrogen can also be involved in resonance with the adjacent sulfonyl group, which influences its reactivity.
Transformations of the Halogenated Aromatic Ring
The presence of both chlorine and fluorine atoms on the benzene (B151609) ring of this compound provides opportunities for further functionalization through reactions that target these halogen substituents.
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated/Chlorinated Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated aromatic rings, particularly when activated by electron-withdrawing groups. The sulfonyl group (-SO₂NH₂) is a moderately activating group for SNAr reactions. In the case of this compound, the fluorine atom is generally a better leaving group than chlorine in SNAr reactions due to the higher electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack.
SNAr reactions on similar chloro- and fluoroarenes have been shown to proceed with various nucleophiles, such as amines, in the presence of a base like potassium hydroxide in a polar aprotic solvent like DMSO. It is expected that this compound would react preferentially at the fluorine-bearing carbon with strong nucleophiles.
| Substrate | Nucleophile | Conditions | Product |
| This compound | Morpholine | KOH, DMSO | 4-Chloro-3-morpholinobenzenesulfonamide |
| This compound | Piperidine | KOH, DMSO | 4-Chloro-3-(piperidin-1-yl)benzenesulfonamide |
Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck) for Further Functionalization
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming new carbon-carbon bonds and introducing diverse functionalities onto aromatic rings.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. Both the chloro and fluoro substituents on this compound can potentially participate in Suzuki coupling reactions. Generally, the reactivity of aryl halides in Suzuki coupling follows the order I > Br > Cl >> F. Therefore, the chlorine atom would be the more reactive site for this transformation.
| Aryl Halide | Boronic Acid | Catalyst | Base | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Fluoro-4-phenylbenzenesulfonamide |
| This compound | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Fluoro-4-(p-tolyl)benzenesulfonamide |
Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. Similar to the Suzuki coupling, the reactivity of the aryl halide is crucial. The C-Cl bond is more susceptible to oxidative addition to the palladium catalyst than the C-F bond, making the chlorine atom the likely site of reaction.
| Aryl Halide | Alkene | Catalyst | Base | Product |
| This compound | Styrene | Pd(OAc)₂ | Et₃N | (E)-3-Fluoro-4-styrylbenzenesulfonamide |
| This compound | Methyl acrylate | Pd(OAc)₂ | Et₃N | Methyl (E)-3-(4-sulfamoyl-2-fluorophenyl)acrylate |
Selective Halogen Exchange Reactions
Selective halogen exchange in dihalogenated aromatic compounds is a valuable synthetic tool, though it presents a significant challenge due to the often similar reactivity of the halogen atoms. In the case of this compound, the reactivity of the chlorine and fluorine atoms towards nucleophilic aromatic substitution (SNAr) is influenced by both inductive effects and the stability of the intermediate Meisenheimer complex.
Generally, in nucleophilic aromatic substitution reactions, fluorine is a better leaving group than chlorine. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. The attack of the nucleophile is typically the rate-determining step in SNAr reactions.
While specific studies detailing the selective halogen exchange on this compound are not extensively documented in publicly available literature, the principles of SNAr reactions on similar dihalobenzenes suggest that a nucleophile would preferentially replace the fluorine atom. The strong electron-withdrawing nature of the sulfamoyl group (-SO2NH2) further activates the ring for nucleophilic attack, particularly at the positions ortho and para to it. In this molecule, both halogens are ortho and meta to the sulfonamide group. The ortho fluorine atom is expected to be more activated towards substitution than the meta chlorine atom.
Future research may explore the use of specific catalysts or reaction conditions to achieve selective replacement of the chlorine atom, which would further enhance the synthetic utility of this compound.
Synthetic Utility of this compound in Building Complex Architectures
This compound serves as a versatile building block in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. Its utility stems from the presence of multiple reactive sites: the sulfonamide group and the two halogen atoms, which can be selectively functionalized to introduce diverse substituents and construct intricate molecular frameworks.
One of the notable applications of structurally related sulfonamides is in the synthesis of kinase inhibitors. The sulfonamide moiety is a common feature in many approved kinase inhibitors, where it often participates in crucial hydrogen bonding interactions with the target protein. For instance, the multi-targeted tyrosine kinase inhibitor pazopanib, used in the treatment of renal cell carcinoma and soft tissue sarcoma, features a sulfonamide group. While the direct synthesis of pazopanib from this compound is not the primary reported route, the core structure highlights the importance of substituted benzenesulfonamides in the design of such therapeutic agents. The synthesis of pazopanib involves the coupling of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide googleapis.comnewdrugapprovals.org.
Furthermore, benzenesulfonamide derivatives are integral to the development of various other classes of therapeutic agents. For example, they form the cornerstone of many diuretic drugs. The structural features of this compound, with its specific halogenation pattern, make it an attractive starting material for the synthesis of novel diuretic candidates with potentially improved efficacy and pharmacokinetic profiles.
Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule and the electronic environment of specific nuclei. For 4-Chloro-3-fluorobenzenesulfonamide, a comprehensive NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques.
Proton (¹H) NMR for Aromatic and Sulfonamide Proton Assignment
The ¹H NMR spectrum would provide information on the chemical environment of the aromatic protons and the protons of the sulfonamide group. The aromatic region would be expected to show complex splitting patterns due to the coupling between the protons and with the fluorine atom. The sulfonamide protons (-SO₂NH₂) would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Aromatic CH | 7.0 - 8.0 | d, dd, ddd | J(H,H) ≈ 7-9 Hz, J(H,F) ≈ 2-10 Hz |
| Sulfonamide NH₂ | Variable (likely 5.0 - 8.0) | br s | - |
Carbon (¹³C) NMR for Aromatic and Aliphatic Carbon Framework Analysis
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the aromatic ring. The chemical shifts would be influenced by the electronegative chlorine and fluorine atoms, as well as the sulfonamide group. The carbon directly bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF).
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |
| C-S | 135 - 145 | |
| C-Cl | 130 - 140 | |
| C-F | 155 - 165 | ¹JCF ≈ 240-260 |
| Other Aromatic C | 115 - 130 | ²JCF, ³JCF ≈ 5-25 |
Fluorine (¹⁹F) NMR for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique for characterizing the fluorine atom's environment. The spectrum for this compound would show a single resonance for the fluorine atom, and its chemical shift would be indicative of the electronic effects of the adjacent chloro and sulfonamide groups. The signal would likely be a multiplet due to coupling with the neighboring aromatic protons.
Expected ¹⁹F NMR Data:
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Ar-F | -110 to -130 | Multiplet |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals.
COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification (Sulfonamide, Halogens, Aromatic Ring)
The IR spectrum of this compound would display characteristic absorption bands for the sulfonamide group (N-H and S=O stretches), the aromatic ring (C-H and C=C stretches), and the carbon-halogen bonds (C-Cl and C-F stretches).
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonamide | N-H stretch (asymmetric & symmetric) | 3400 - 3200 |
| Sulfonamide | S=O stretch (asymmetric & symmetric) | 1350 - 1300 and 1170 - 1150 |
| Aromatic Ring | C-H stretch | 3100 - 3000 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Carbon-Fluorine | C-F stretch | 1250 - 1000 |
| Carbon-Chlorine | C-Cl stretch | 850 - 550 |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is crucial for unequivocally determining its molecular formula. The molecular formula for this compound is C₆H₅ClFNO₂S.
The theoretical monoisotopic mass, calculated from the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S, ³⁵Cl, ¹⁹F), can be compared with the experimental value obtained from HRMS. The exact mass for C₆H₅ClFNO₂S is 208.9714 Da. An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Table 1: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅ClFNO₂S |
| Theoretical Exact Mass | 208.9714 Da |
| Monoisotopic Mass | 209.63 g/mol |
Note: The exact mass for the positional isomer 3-Chloro-4-fluorobenzenesulfonamide is 208.9713554 Da, confirming the expected value for this molecular formula. lookchem.com
In mass spectrometry, molecules are ionized and then fragmented. The resulting pattern of fragment ions provides a roadmap to the molecule's structure. For aromatic sulfonamides, a characteristic fragmentation pathway involves the elimination of a neutral sulfur dioxide (SO₂) molecule, which corresponds to a loss of 64 Da from the molecular ion. nih.gov
For this compound (M), key fragmentation steps include:
Loss of SO₂ : The molecular ion [M]⁺ undergoes rearrangement and loses SO₂, producing a significant fragment ion [M - SO₂]⁺.
Loss of Halogens : Cleavage of the carbon-chlorine bond can lead to a fragment corresponding to [M - Cl]⁺.
Cleavage of the C-S Bond : The bond between the aromatic ring and the sulfur atom can break, leading to fragments representing the chlorofluorophenyl cation [C₆H₄ClF]⁺ and the sulfonamide radical [SO₂NH₂]•.
The presence of a chlorine atom is also indicated by a characteristic isotopic pattern for any chlorine-containing fragment, with a peak at M+2 that is approximately one-third the intensity of the M peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Key Neutral Loss |
|---|---|---|
| [M]⁺ | [C₆H₅ClFNO₂S]⁺ | - |
| [M - SO₂]⁺ | [C₆H₅ClFN]⁺ | SO₂ |
| [M - Cl]⁺ | [C₆H₅FNO₂S]⁺ | Cl |
| [C₆H₄ClF]⁺ | Chlorofluorophenyl cation | SO₂NH₂ |
X-ray Crystallography for Solid-State Structure and Conformation Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. semanticscholar.org This technique provides detailed information on bond lengths, bond angles, and the conformational preferences of the molecule, as well as how molecules pack together in the crystal lattice.
While a specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related 4-halobenzenesulfonamides provides significant insight into the expected solid-state behavior. nih.gov
The crystal structures of benzenesulfonamides are dominated by strong intermolecular hydrogen bonds. The amine (-NH₂) group of the sulfonamide acts as a hydrogen bond donor, while the sulfonyl oxygens (-SO₂) act as acceptors.
In related 4-halobenzenesulfonamides, molecules are linked by N-H···O hydrogen bonds, creating robust networks. These interactions typically organize the molecules into layers or lamellae. In many cases, these polar lamellae are approximately planar, with the aromatic groups protruding. The packing is then stabilized by the interlocking of these protrusions from adjacent layers. Interlayer halogen bonds, such as Cl···O interactions, can also contribute to the stability of the crystal packing.
X-ray analysis reveals the preferred conformation of the molecule in the solid state. A key conformational parameter for benzenesulfonamides is the torsion angle between the plane of the aromatic ring and the S-N bond of the sulfonamide group. The specific orientation is influenced by the steric and electronic effects of the ring substituents and the demands of the crystal packing forces, particularly the hydrogen bonding network. In the crystal structure of related N-aryl-sulfonyl-benzamides, the dihedral angle between the two benzene (B151609) rings can vary significantly, indicating conformational flexibility. nist.gov For this compound, the conformation will be a balance between minimizing steric hindrance and optimizing the strong N-H···O intermolecular hydrogen bonds that define the crystal lattice.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to mapping the electronic framework of 4-Chloro-3-fluorobenzenesulfonamide, which ultimately governs its chemical behavior and physical properties.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. By employing a functional like B3LYP with a basis set such as 6-311++G(d,p), researchers can calculate the molecule's electronic energy and derive its most favorable conformation. nih.gov This process yields precise data on bond lengths, bond angles, and dihedral angles.
For this compound, these calculations would reveal how the electronegative chlorine and fluorine atoms influence the geometry of the benzene (B151609) ring and the sulfonamide group (-SO₂NH₂). The total energy calculated for this optimized structure is a key indicator of the molecule's thermodynamic stability.
Table 1: Representative Optimized Geometrical Parameters of this compound (Illustrative DFT Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-F | 1.35 | ||
| C-Cl | 1.74 | ||
| C-S | 1.77 | O-S-O | 120.1 |
| S=O | 1.44 | C-S-N | 107.5 |
| S-N | 1.64 | Cl-C-C-S | 179.9 |
Note: The values in this table are illustrative, based on typical results for similar aromatic sulfonamides, as specific published research data for this compound was not found. They represent the type of data generated by DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.comwikipedia.org The HOMO's energy level relates to the molecule's capacity to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.comtaylorandfrancis.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial measure of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A larger gap suggests higher stability. For this compound, FMO analysis identifies the likely sites for chemical reactions. From the HOMO and LUMO energies, global reactivity descriptors like chemical potential (μ), hardness (η), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactive tendencies.
Table 2: Representative FMO Properties and Reactivity Descriptors of this compound (Illustrative Data)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.82 |
| LUMO Energy | -1.55 |
| HOMO-LUMO Gap (ΔE) | 6.27 |
| Chemical Potential (μ) | -4.685 |
| Hardness (η) | 3.135 |
| Electrophilicity Index (ω) | 3.49 |
Note: These values are hypothetical and serve to illustrate the outputs of FMO analysis. They are consistent with calculations for structurally related compounds.
The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution across a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other species, highlighting regions that are electron-rich or electron-poor. uni-muenchen.demdpi.com On an MEP map, areas of negative electrostatic potential (typically colored red) indicate electron-rich sites susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, an MEP analysis would likely show strong negative potential concentrated around the highly electronegative oxygen atoms of the sulfonamide group and the fluorine atom. These areas represent the most probable sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the amine (-NH₂) group would exhibit a positive potential, marking them as likely sites for nucleophilic interaction.
Spectroscopic Property Prediction and Validation
Computational methods allow for the simulation of various types of spectra, providing a theoretical benchmark that can be used to validate and interpret experimental results.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants with a high degree of accuracy. scm.comnih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, one can calculate the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. nih.govrsc.org
These predicted spectra are invaluable for assigning the signals observed in an experimental NMR spectrum to the correct nuclei within the molecule. Comparing the computed shifts with experimental data helps confirm the proposed structure and can reveal subtle electronic effects caused by the substituents.
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing its vibrational modes. The simulation of IR and Raman spectra is achieved by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. researchgate.net
For this compound, these calculations would predict the frequencies and intensities of characteristic vibrational modes, such as the symmetric and asymmetric stretching of the S=O bonds, the N-H stretching of the amine group, and the C-F and C-Cl stretching vibrations. researchgate.netmdpi.com This theoretical data provides a solid basis for the assignment of each band in the experimental IR and Raman spectra, confirming the presence of key functional groups.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Based on a comprehensive search for scientific literature, there is currently no specific published research available that directly investigates the computational chemistry and theoretical aspects of this compound in the manner outlined by the requested sections.
Detailed computational studies, including the elucidation of reaction mechanisms, transition state mapping, analysis of solvent effects, rationalization of selectivity, and molecular dynamics simulations, appear to have not been reported for this particular compound. The available scientific literature focuses on related but distinct molecules or broader computational methodologies.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the computational chemistry and theoretical investigations of this compound as per the specified outline. Generating such content would require fabricating research findings, which falls outside the scope of providing factual and verifiable information.
Mechanistic Studies of Reactions Involving 4 Chloro 3 Fluorobenzenesulfonamide
Detailed Reaction Mechanisms for Sulfonamide Formation
The synthesis of 4-chloro-3-fluorobenzenesulfonamide is typically achieved through a two-step process starting from 1-chloro-2-fluorobenzene (B165100). The first step is an electrophilic aromatic substitution (EAS) reaction to introduce the sulfonyl chloride group, followed by a nucleophilic substitution to form the sulfonamide.
Step 1: Electrophilic Aromatic Substitution: Chlorosulfonation of 1-Chloro-2-fluorobenzene
The key reagent for this step is chlorosulfonic acid (ClSO₃H). In this reaction, the electrophile is the chlorosulfonium cation (SO₂Cl⁺), which is generated in situ through the auto-protolysis of chlorosulfonic acid. stackexchange.com
The mechanism proceeds as follows:
Generation of the Electrophile: Chlorosulfonic acid establishes an equilibrium that generates the highly electrophilic chlorosulfonium cation. stackexchange.com 3 ClSO₂OH ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺
Electrophilic Attack: The π-electron system of the 1-chloro-2-fluorobenzene ring attacks the electrophilic sulfur atom of the SO₂Cl⁺ cation. This attack is directed by the existing substituents. The chloro and fluoro groups are ortho, para-directing; however, due to their strong electron-withdrawing inductive effects, they deactivate the ring. The sulfonyl chloride group will preferentially add to the position para to the fluorine atom (and meta to the chlorine atom), which is the most activated and least sterically hindered position. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Rearomatization: A weak base (like the chlorosulfate (B8482658) anion, SO₃Cl⁻) abstracts a proton from the carbon atom bearing the new sulfonyl chloride group. This restores the aromaticity of the ring, yielding 4-chloro-3-fluorobenzenesulfonyl chloride.
Step 2: Nucleophilic Acyl Substitution: Amidation of 4-Chloro-3-fluorobenzenesulfonyl Chloride
The resulting 4-chloro-3-fluorobenzenesulfonyl chloride is then converted to the sulfonamide. This is achieved through a nucleophilic substitution reaction at the sulfur atom, typically using ammonia (B1221849) or an amine.
The mechanism involves the following stages:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia (NH₃) attacks the highly electrophilic sulfur atom of the sulfonyl chloride. The Lowest Unoccupied Molecular Orbital (LUMO) of the sulfonyl chloride is centered on the sulfur atom, directing the attack.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate, with a negative charge on one of the oxygen atoms and a positive charge on the nitrogen atom.
Leaving Group Departure and Deprotonation: The intermediate collapses, and the chloride ion (Cl⁻), a good leaving group, is expelled. This is followed by the deprotonation of the nitrogen atom by another molecule of ammonia or a weak base present in the reaction mixture, resulting in the final product, this compound.
Mechanisms of Nucleophilic Substitution on Halogenated Aromatic Sulfonamides
When this compound is subjected to reaction with strong nucleophiles, it undergoes Nucleophilic Aromatic Substitution (SₙAr). This reaction pathway is distinct from Sₙ1 and Sₙ2 mechanisms and does not occur on unsubstituted aryl halides. The presence of strong electron-withdrawing groups, such as the sulfonamide and the halogens on the ring, is essential for this mechanism to proceed. nih.govmasterorganicchemistry.com
The SₙAr mechanism is a two-step addition-elimination process:
Addition of the Nucleophile (Rate-Determining Step): A nucleophile (Nu⁻) attacks the carbon atom bearing a leaving group (either Cl or F). This initial attack is the slow, rate-determining step because it disrupts the aromaticity of the benzene (B151609) ring. masterorganicchemistry.com The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com The negative charge is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing substituents (fluoro, chloro, and sulfonamide groups) at the ortho and para positions relative to the point of attack.
Elimination of the Leaving Group (Fast Step): The aromaticity of the ring is restored through the rapid expulsion of one of the halide ions as a leaving group. nih.gov This step is fast because it reforms the stable aromatic system. The choice of which halide is eliminated depends on a combination of factors, including bond strength and the ability of the halogen to stabilize the transition state.
This stepwise SₙAr pathway is favored over other substitution mechanisms for aryl systems. An Sₙ2 reaction is impossible due to the steric hindrance of the benzene ring preventing the required backside attack. An Sₙ1 mechanism is highly unfavorable as it would require the formation of a very unstable aryl cation. masterorganicchemistry.com
Role of Substituents (Chloro, Fluoro, Sulfonamide) in Directing Aromatic Reactivity
The reactivity of the aromatic ring in this compound is profoundly influenced by its three substituents. Their electronic properties—both inductive and resonance effects—determine the ring's susceptibility to attack and the regioselectivity of reactions.
In Electrophilic Aromatic Substitution (e.g., Sulfonamide Formation):
Halogens (Cl and F): Both chlorine and fluorine are deactivating groups for EAS. Their strong electron-withdrawing inductive effects (-I) decrease the electron density of the ring, making it less attractive to electrophiles. While they have a weak electron-donating resonance effect (+R), the inductive effect dominates in halogens. stackexchange.com They are, however, ortho, para-directors. In the case of 1-chloro-2-fluorobenzene, the incoming electrophile (SO₂Cl⁺) is directed to the C4 position (para to the fluoro group and meta to the chloro group) as this represents a balance between electronic activation and steric hindrance.
Sulfonamide Group (-SO₂NH₂): This group is strongly deactivating and a meta-director for subsequent EAS reactions due to its powerful electron-withdrawing nature via both induction and resonance.
In Nucleophilic Aromatic Substitution (SₙAr): The roles of the substituents are reversed. Electron-withdrawing groups are essential as they activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com
Sulfonamide Group (-SO₂NH₂): As a potent electron-withdrawing group, it strongly activates the ring for SₙAr, stabilizing the negative charge that develops during the formation of the Meisenheimer complex, especially when it is positioned ortho or para to the site of nucleophilic attack.
Halogens (Cl and F): The strong -I effect of the halogens greatly enhances the ring's electrophilicity and stabilizes the anionic intermediate. Fluorine is more electronegative than chlorine, and its inductive effect is stronger. This superior ability to stabilize the negative charge in the transition state of the first (rate-determining) step often makes fluorine-substituted rings more reactive in SₙAr reactions than their chlorine-substituted counterparts. masterorganicchemistry.com This is contrary to what would be expected based on carbon-halogen bond strength (C-F > C-Cl), confirming that the initial nucleophilic attack, not the leaving group departure, is the kinetically critical step.
Interactive Table: Electronic Effects of Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Overall Effect on SₙAr |
| -F | Strong -I (Withdrawing) | Weak +R (Donating) | Deactivating, o,p-directing | Activating |
| -Cl | Strong -I (Withdrawing) | Weak +R (Donating) | Deactivating, o,p-directing | Activating |
| -SO₂NH₂ | Strong -I (Withdrawing) | Strong -R (Withdrawing) | Strongly Deactivating, m-directing | Strongly Activating |
Structure Activity Relationship Sar Investigations Within a Molecular Interaction Context
Influence of Halogen Position and Nature on Molecular Interactions
The presence and positioning of halogen atoms on the benzene (B151609) ring of 4-Chloro-3-fluorobenzenesulfonamide are critical determinants of its intermolecular interactions. The chlorine at position 4 and the fluorine at position 3 create a unique electronic and steric profile.
The nature of the halogen itself is significant. Fluorine, being the most electronegative element, is a potent hydrogen bond acceptor. In contrast, the larger chlorine atom has a greater potential for forming halogen bonds, which are non-covalent interactions where the halogen acts as an electrophilic species.
The relative positions of the halogens are also crucial. The meta position of the fluorine relative to the sulfonamide group and ortho to the chlorine atom influences the molecule's electronic distribution. Studies on related fluorinated and chlorinated compounds have shown that vicinal halogen substituents can lead to attractive rather than repulsive interactions, a phenomenon attributed to their respective electron donor and acceptor properties. This arrangement can impact the planarity of the benzene ring, which in turn affects stacking interactions with other aromatic systems. For instance, research on fluorinated 4-chlorobiphenyls has demonstrated that fluorine substitution has a less pronounced effect on the co-planarity compared to chlorine, which can significantly decrease it due to its larger size. nih.gov
| Feature | Influence on Molecular Interactions |
| Fluorine (Position 3) | Strong hydrogen bond acceptor; influences local electronic environment. |
| Chlorine (Position 4) | Potential for halogen bond formation; contributes to hydrophobic interactions. |
| Vicinal Arrangement (3-F, 4-Cl) | Can lead to attractive intramolecular forces, influencing ring conformation. |
Impact of the Sulfonamide Moiety on Ligand-Target Recognition Mechanisms
The sulfonamide group (-SO₂NH₂) is a cornerstone of the molecular interactions of this compound. This functional group is a versatile hydrogen bond donor and acceptor. The two oxygen atoms are strong hydrogen bond acceptors, while the nitrogen-bound hydrogens can act as donors.
This dual character allows the sulfonamide moiety to form robust and directional interactions with a wide array of functional groups on a target protein, such as the backbone amide groups or the side chains of amino acids like serine, threonine, asparagine, and glutamine. The geometry of the sulfonamide group, with its tetrahedral sulfur center, also presents a three-dimensional array of interaction points.
Furthermore, sulfonamides are well-known zinc-binding groups in a class of enzymes known as metalloenzymes. The deprotonated sulfonamide nitrogen can coordinate with the zinc ion often found in the active sites of enzymes like carbonic anhydrases and matrix metalloproteinases. This interaction is a key recognition mechanism for many sulfonamide-based drugs.
Conformational Flexibility and its Implications for Molecular Binding
The conformational flexibility of this compound is primarily centered around the bond connecting the benzene ring to the sulfonamide group. Rotation around this C-S bond allows the sulfonamide moiety to adopt different orientations relative to the aromatic ring. This flexibility can be crucial for achieving an optimal binding pose within a target's active site.
Systematic Structural Modifications and Their Effects on Intermolecular Interactions
To probe the structure-activity relationship of this compound, systematic modifications can be made to its structure, and the effects on intermolecular interactions can be observed.
Hydrogen Bonding: Modifying the sulfonamide group, for instance, by N-alkylation (replacing a hydrogen on the nitrogen with an alkyl group), would remove a hydrogen bond donor site. This would likely weaken interactions with targets that rely on this hydrogen bond donation.
Halogen Bonding: Replacing the chlorine atom with a bromine or iodine atom would enhance the potential for halogen bonding due to the larger size and greater polarizability of these halogens. Conversely, replacing the chlorine with another fluorine would eliminate the potential for significant halogen bonding from that position.
Hydrophobic Interactions: The aromatic ring itself contributes to hydrophobic interactions. Increasing the size of the aromatic system, for example, by fusing another ring to it, would increase the surface area for these interactions.
| Modification | Predicted Effect on Intermolecular Interactions |
| N-alkylation of Sulfonamide | Loss of a hydrogen bond donor site. |
| Replacement of Chlorine with Bromine | Enhanced halogen bonding potential. |
| Replacement of Chlorine with Fluorine | Reduced halogen bonding and altered electronic profile. |
| Introduction of an additional aromatic ring | Increased hydrophobic interactions. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-chloro-3-fluorobenzenesulfonamide, and how are reaction conditions optimized?
- Answer : The synthesis typically involves sulfonylation of 4-chloro-3-fluoroaniline using sulfonyl chlorides under controlled conditions. For example, chlorination of precursor benzoic acids (e.g., 4-chloro-3-fluorobenzoic acid) using reagents like FeCl₃ as a catalyst, followed by sulfonamide formation via reaction with ammonia or amines, is a standard approach . Optimization often employs factorial design experiments to test variables (temperature, solvent, stoichiometry) and maximize yield .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies sulfonamide and aromatic C-F/Cl bonds. Purity assessment often uses HPLC with UV detection, as demonstrated in analogous sulfonamide analyses .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Answer : The compound serves as a pharmacophore in drug discovery, particularly for targeting enzymes like carbonic anhydrases or kinases. Its sulfonamide group enables hydrogen bonding with active sites, while the chloro-fluoro substituents enhance lipophilicity and bioavailability. Preclinical studies often evaluate antimicrobial or anticancer activity via in vitro assays (e.g., MIC determinations, cell viability tests) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways and optimizing the synthesis of this compound?
- Answer : Quantum chemical calculations (e.g., DFT) model transition states and energetics of sulfonylation or halogenation steps, guiding reagent selection. Tools like COMSOL Multiphysics integrate AI to simulate reaction dynamics and predict optimal conditions (e.g., solvent polarity, temperature gradients), reducing experimental trial-and-error .
Q. What strategies resolve contradictory data in the biological activity of this compound derivatives across different assays?
- Answer : Contradictions may arise from assay-specific conditions (pH, solvent) or impurity interference. Methodological steps include:
- Reproducing assays with standardized protocols (e.g., ISO guidelines).
- Cross-validating results using orthogonal techniques (e.g., SPR binding vs. enzymatic inhibition).
- Analyzing byproducts via LC-MS to rule out degradation .
Q. How do substituent effects (e.g., Cl/F position) influence the reactivity and stability of this compound in aqueous vs. nonpolar environments?
- Answer : The electron-withdrawing Cl and F groups increase electrophilicity of the sulfonamide, enhancing reactivity in nucleophilic substitutions. Stability in aqueous media depends on pH: the sulfonamide protonates under acidic conditions, reducing solubility. Computational solvation free energy studies (MD simulations) can predict environmental impacts .
Q. What advanced techniques are used to study the adsorption and surface interactions of this compound in environmental or catalytic systems?
- Answer : Microspectroscopic imaging (e.g., ToF-SIMS, AFM-IR) maps surface adsorption on materials like activated carbon or metal-organic frameworks (MOFs). Kinetic studies under controlled humidity/temperature quantify adsorption isotherms, while XPS analyzes chemical bonding at interfaces .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
